molecular formula C9H6N2O B13138226 Phthalazine-5-carbaldehyde

Phthalazine-5-carbaldehyde

Cat. No.: B13138226
M. Wt: 158.16 g/mol
InChI Key: ZHYWWQAJFQLIMY-UHFFFAOYSA-N
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Description

Phthalazine-5-carbaldehyde is a heterocyclic organic compound that features a phthalazine ring system with an aldehyde functional group at the 5-position. Phthalazine derivatives are known for their significant biological and pharmacological activities, making them valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalazine-5-carbaldehyde can be synthesized through a multi-component reaction involving phthalhydrazide, aromatic aldehydes, and malononitrile under solvent-free conditions. This reaction typically employs catalysts such as zirconium oxide nanoparticles to enhance efficiency . Another method involves the one-pot, three-component base-catalyzed cyclocondensation reaction of 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehyde, malononitrile or ethyl cyanoacetate, and 2,3-dihydro-1,4-phthalazinedione in ethanol containing an eco-friendly base, NaOH .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Phthalazine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Phthalazine-5-carboxylic acid.

    Reduction: Phthalazine-5-methanol.

    Substitution: Various substituted phthalazine derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of phthalazine-5-carbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, some derivatives have shown the ability to inhibit the human protein mono-ADP-ribosyltransferase PARP15, which is involved in DNA repair processes .

Comparison with Similar Compounds

Phthalazine-5-carbaldehyde can be compared with other phthalazine derivatives such as:

This compound is unique due to its aldehyde functional group, which allows for a diverse range of chemical reactions and applications in various fields.

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

phthalazine-5-carbaldehyde

InChI

InChI=1S/C9H6N2O/c12-6-8-3-1-2-7-4-10-11-5-9(7)8/h1-6H

InChI Key

ZHYWWQAJFQLIMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)C=O

Origin of Product

United States

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